molecular formula C15H14INO B6026640 N-(2-iodophenyl)-3-phenylpropanamide

N-(2-iodophenyl)-3-phenylpropanamide

Cat. No.: B6026640
M. Wt: 351.18 g/mol
InChI Key: IHTYOUNPAPBFCO-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-3-phenylpropanamide is a chemical compound of significant interest in organic and medicinal chemistry research, particularly for the development of novel therapeutic agents. Its molecular structure features a propanamide core linked to a 2-iodophenyl group, making it a valuable building block in chemical synthesis. A primary research application of such iodoaryl compounds is in the field of peptide stapling, where they serve as key precursors to create structurally constrained peptides . In this context, the iodine atom acts as a handle for palladium-catalyzed C-H activation reactions, enabling the formation of a covalent crosslink (or "staple") between two amino acid side chains within a peptide sequence . This stapling technique can convert flexible peptides into more rigid, pre-organized structures, which often leads to improved biological activity, enhanced metabolic stability, and better cell-penetration capabilities, thereby addressing major challenges in peptide-based drug development . The lipidation of peptides, a strategy to which this compound may contribute, is a proven method to improve the pharmacokinetic and pharmacodynamic profiles of potential therapeutics, as seen in marketed drugs like liraglutide . Researchers can utilize this compound to synthesize and explore new peptide architectures with potential applications in cancer research, studying protein-protein interactions, and designing self-adjuvanting vaccines . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-iodophenyl)-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTYOUNPAPBFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2 Iodophenyl 3 Phenylpropanamide and Its Derivatives

Direct Amidation and Coupling Reactions

The most straightforward approach to N-(2-iodophenyl)-3-phenylpropanamide involves the formation of an amide bond between an amine and a carboxylic acid or its activated derivative.

The direct acylation of 2-iodoaniline (B362364) with an activated carboxylic acid derivative like hydrocinnamoyl chloride (3-phenylpropanoyl chloride) represents a classic and efficient method for synthesizing the target compound. This reaction typically proceeds via a nucleophilic acyl substitution mechanism.

The synthesis is generally carried out by dissolving 2-iodoaniline in a suitable aprotic solvent, such as dichloromethane. evitachem.com A base, commonly a tertiary amine like triethylamine, is added to the solution to act as a scavenger for the hydrochloric acid that is generated as a byproduct during the reaction. evitachem.com The reaction mixture is cooled, often to a temperature between 0 and 5 °C, before the slow, dropwise addition of hydrocinnamoyl chloride. evitachem.com After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours to ensure completion. The process concludes with an aqueous workup to remove the hydrochloride salt and any excess reagents, followed by drying of the organic layer and solvent evaporation to yield the crude this compound, which can be further purified by recrystallization or column chromatography. evitachem.com

Beyond the use of acyl chlorides, a vast array of coupling reagents has been developed to facilitate amide bond formation directly from carboxylic acids and amines under milder conditions. luxembourg-bio.comhepatochem.com These reagents work by activating the carboxylic acid, converting the hydroxyl group into a better leaving group. luxembourg-bio.com This strategy is particularly useful when dealing with complex substrates sensitive to the harsh conditions of acyl chloride formation. hepatochem.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) were among the first to be widely used. luxembourg-bio.compeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com A significant drawback is the potential for racemization of chiral carboxylic acids. To mitigate this, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. luxembourg-bio.com

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly effective, especially for coupling sterically hindered or N-methylated amino acids. peptide.com

Uronium/Aminium Salts: This class includes widely used reagents like HBTU, HATU, and COMU. peptide.comiris-biotech.de They react with carboxylic acids to form active esters that readily couple with amines, often resulting in high yields, fast reaction times, and minimal side reactions. luxembourg-bio.comiris-biotech.de HATU, which is based on the additive HOAt, is known to be particularly efficient and reduces the level of epimerization compared to HOBt-based reagents. luxembourg-bio.com COMU is noted for its high reactivity and improved safety profile over some benzotriazole-based reagents. peptide.comiris-biotech.de

Table 1: Comparison of Common Amide Coupling Reagents
Reagent ClassAbbreviationFull NameKey Features
CarbodiimideDCCDicyclohexylcarbodiimideForms insoluble dicyclohexylurea (DCU) byproduct; potential for racemization. luxembourg-bio.compeptide.com
Carbodiimide AdditiveHOBt1-HydroxybenzotriazoleUsed with carbodiimides to suppress racemization and improve yields. luxembourg-bio.com
Phosphonium SaltPyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateHighly effective for challenging couplings, including cyclic peptides. peptide.com
Uronium/Aminium SaltHBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateEfficient reagent, reactions are often fast. peptide.com
Uronium/Aminium SaltHATU(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Highly reactive, low racemization, based on HOAt. luxembourg-bio.comiris-biotech.de
Uronium/Aminium SaltCOMU(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateSafer alternative to benzotriazole (B28993) reagents, highly efficient. peptide.com

Palladium-Catalyzed Synthetic Routes

The presence of the iodo-substituent on the phenyl ring of this compound makes it an ideal substrate for a variety of powerful palladium-catalyzed reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of complex derivatives.

Oxidative addition is the crucial first step in most palladium-catalyzed cross-coupling cycles involving aryl halides. wikipedia.orglibretexts.org In this process, a low-valent palladium complex, typically Pd(0), inserts into the carbon-iodine bond of the substrate. wikipedia.orglibretexts.org This reaction increases the oxidation state of the metal from Pd(0) to Pd(II) and its coordination number by two, forming an arylpalladium(II) halide intermediate. wikipedia.org

The mechanism of oxidative addition can vary depending on the substrate and reaction conditions. libretexts.org For non-polarized bonds, a concerted mechanism is often proposed. wikipedia.org For polarized bonds, such as the C-I bond in an aryl iodide, the reaction can proceed through a concerted pathway or a non-concerted, SN2-type mechanism. libretexts.orglibretexts.org The reactivity of aryl halides in oxidative addition is highly dependent on the halogen, following the general trend I > Br > Cl. libretexts.org This makes aryl iodides, like this compound, highly reactive substrates for these transformations. libretexts.org Kinetic studies have shown that the rate of oxidative addition can be influenced by the electronic properties of the aryl iodide and the nature of the ligands coordinated to the palladium center. nih.govberkeley.edu

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, used to form C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester. libretexts.orgyonedalabs.com Starting with this compound, this reaction can be used to synthesize a variety of arylated analogues.

The catalytic cycle involves three key steps: libretexts.org

Oxidative Addition: A Pd(0) catalyst inserts into the C-I bond of this compound to form an arylpalladium(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.

This methodology is highly versatile due to the commercial availability of a wide range of boronic acids and its tolerance of many functional groups. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling for Synthesis of Arylated Analogues
Arylboronic Acid (Ar-B(OH)₂)ProductPotential Application/Significance
Phenylboronic acidN-(2-biphenyl)-3-phenylpropanamideCore structure in various ligands and materials.
4-Methoxyphenylboronic acidN-(4'-methoxy-[1,1'-biphenyl]-2-yl)-3-phenylpropanamideIntroduces an electron-donating group, modifying electronic properties.
Thiophene-2-boronic acidN-(2-(thiophen-2-yl)phenyl)-3-phenylpropanamideCreates heteroaromatic systems often found in medicinal chemistry. nih.gov
Pyridine-3-boronic acidN-(2-(pyridin-3-yl)phenyl)-3-phenylpropanamideIncorporates a basic nitrogen atom, useful for tuning solubility and biological interactions.

The Heck reaction traditionally involves the coupling of an aryl halide with an alkene. However, intramolecular versions of this reaction are powerful tools for constructing cyclic systems. For derivatives of this compound that contain a suitably positioned alkene, palladium-catalyzed intramolecular Heck cyclizations can lead to the formation of important heterocyclic scaffolds like oxindoles.

Research has demonstrated that substrates such as (Z)-N-(2-iodophenyl)-2,4-hexadienamide can undergo a catalytic asymmetric Heck cyclization. nih.gov The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond. The resulting arylpalladium intermediate then undergoes an intramolecular migratory insertion with the tethered alkene. This cyclization can be followed by the capture of the resulting η³-allylpalladium intermediate by a nucleophile to generate complex polycyclic products. nih.gov The choice of chiral ligands, such as (S)-BINAP or (R)-BINAP, can control the stereochemical outcome of the reaction, leading to the selective formation of specific stereoisomers. nih.gov

Table 3: Example of Catalytic Asymmetric Heck Cyclization nih.gov
SubstrateCatalyst/LigandBaseProduct(s)Combined YieldProduct Ratio
(2Z)-2,4-hexadienamide precursorPd-(S)-BINAP (20 mol %)1,2,2,6,6-pentamethylpiperidine (PMP)Pentacyclic Oxindoles (36 and 37)28%6:1 (36:37)
(2Z)-2,4-hexadienamide precursorPd-(R)-BINAP (20 mol %)1,2,2,6,6-pentamethylpiperidine (PMP)Pentacyclic Oxindoles (37 and 36)Not specified6:1 (37:36)

Carbonylation Reactions in Palladium-Mediated Syntheses

Palladium-catalyzed carbonylation reactions are a cornerstone for the synthesis of amides, including this compound. This method involves the reaction of an aryl halide, such as a 2-iodoaniline derivative, with carbon monoxide and an amine. The palladium catalyst facilitates the insertion of the carbonyl group and the subsequent formation of the amide bond.

The choice of catalyst and ligands is crucial for the success of these reactions. While catalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂) combined with triphenylphosphine (B44618) (PPh₃) are commonly used, more complex amines or those with lower basicity, such as aromatic amines, may necessitate the use of bidentate ligands like Xantphos to achieve high conversion rates in shorter reaction times. researchgate.net These reactions, often referred to as aminocarbonylation, are highly effective for producing carboxamides. researchgate.net

Research into the carbonylation of 2-iodoaniline derivatives has shown that the reaction can be tailored to produce various products. Depending on the reaction conditions and the substituents on the aniline (B41778) ring, different cyclic or acyclic compounds can be formed. researchgate.net For instance, high pressures of carbon monoxide can lead to double carbonylation, resulting in the formation of α-ketoamides. researchgate.net The synthesis of this compound would typically involve the reaction of 2-iodoaniline with 3-phenylpropanoyl chloride or a related precursor in a palladium-catalyzed carbonylation setup. The general approach involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by CO insertion, and finally, nucleophilic attack by the amine and reductive elimination to yield the final amide product.

Table 1: Examples of Palladium-Catalyzed Carbonylation for Amide Synthesis This table is generated based on general findings in palladium catalysis and does not represent specific synthesis of this compound unless cited.

Catalyst / Ligand Substrate(s) Product Type Key Findings Reference
Pd(OAc)₂ / PPh₃ 2-Iodoaniline derivatives, Primary/Secondary Amines Carboxamides Standard catalyst system effective for simple amines. researchgate.net
Pd(OAc)₂ / Xantphos 2-Iodoaniline derivatives, Aromatic Amines Carboxamides Bidentate ligand required for less basic amines to ensure complete conversion. researchgate.net
Palladium Catalyst Aryl Halides, Amines, CO α-Ketoamides Double carbon monoxide insertion is possible under high CO pressures. researchgate.net
PdCl₂(PhCN)₂ / Xantphos 2-Bromoiodobenzene, 2-(Methylamino)ethanol Amide Alcohols Good selectivity and high conversion for aminocarbonylation. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. nih.gov These principles can be applied to the synthesis of this compound.

A key area of focus in green chemistry is the use of alternative solvents. jddhs.com Traditional organic solvents often contribute to pollution through volatile organic compound (VOC) emissions. jddhs.com Research has explored performing palladium-catalyzed carbonylations in greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources. researchgate.net The use of water as a solvent is another highly desirable green approach. nih.gov

Catalysis is another central aspect of green chemistry. The development of highly efficient and recyclable catalysts is a major goal. In palladium-catalyzed reactions, efforts are made to use very low catalyst loadings and to recover and reuse the palladium catalyst, which is a precious and toxic metal. jddhs.com Biocatalysis, using enzymes to perform chemical transformations, represents a very green approach, often proceeding with high selectivity under mild conditions. mdpi.com While direct biocatalytic synthesis of this specific compound may not be established, it represents a future direction for research.

Other green chemistry strategies applicable to this synthesis include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. One-pot and multicomponent reactions are excellent examples of this principle. nih.govmdpi.com

Energy Efficiency: Using methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Use of Renewable Feedstocks: Whenever possible, starting materials should be derived from renewable sources. jddhs.com

Table 2: Potential Green Chemistry Improvements for Amide Synthesis This table outlines general green chemistry principles and their potential application.

Green Chemistry Principle Conventional Method Potential Green Alternative Benefit Reference
Solvents Toluene, DMF 2-MeTHF, Water, Ionic Liquids Reduced VOCs, lower toxicity, use of renewable resources. researchgate.netjddhs.commdpi.com
Energy Conventional heating Microwave-assisted synthesis, Flow chemistry Reduced reaction times, lower energy consumption. jddhs.commdpi.com
Catalysis High catalyst loading, single-use Catalyst recycling, lower loading, biocatalysis Reduced metal waste, lower cost, milder reaction conditions. jddhs.commdpi.com
Synthesis Design Multi-step synthesis with purification at each step One-pot or multicomponent reactions Higher atom economy, less waste, fewer process steps. nih.gov

Reaction Mechanisms and Transformations of N 2 Iodophenyl 3 Phenylpropanamide

Cyclopalladation and Formation of Organopalladium Complexes

The initial interaction of N-(2-iodophenyl)-3-phenylpropanamide with a palladium(0) catalyst typically involves the oxidative addition of the aryl-iodine bond to the metal center. This step is fundamental to the subsequent C-H activation or migratory insertion reactions that lead to the formation of stable organopalladium complexes.

The formation of seven-membered palladacycles from this compound is a key step in many of its transformations. Following the initial oxidative addition of the C-I bond to a Pd(0) species to form an arylpalladium(II) intermediate, an intramolecular C-H activation at the ortho position of the phenyl ring of the propanamide side chain can occur. This directed C–H aryl activation by the palladium(II) salt is a crucial step. The process is facilitated by the chelation assistance of the amide oxygen, leading to the formation of a stable seven-membered palladacycle. These palladacycles are important intermediates in palladium-catalyzed C-H functionalization reactions.

Reactant Catalyst System Intermediate Key Reaction Type
This compoundPd(OAc)₂ / BaseSeven-membered palladacycleOxidative Addition / C-H Activation

In the presence of a base, the amide proton of the arylpalladium(II) intermediate, formed after oxidative addition, can be abstracted to generate a neutral palladium(II) amidate complex. In these complexes, the amide nitrogen is directly bonded to the palladium center. The formation of these amidate complexes is significant as they are key intermediates in palladium-catalyzed N-arylation reactions of amides. The geometry and coordination of the ancillary ligands on the palladium center can influence the stability and subsequent reactivity of these amidate complexes, particularly their propensity to undergo reductive elimination. While bidentate ligands can sometimes inhibit the formation of certain amidate geometries, monodentate biaryl phosphine ligands have been shown to be effective in promoting the formation of active catalytic species for amidation reactions.

Intermediate Type Formation Condition Significance
Neutral Palladium(II) Amidate ComplexPresence of BaseKey intermediate in C-N bond formation

Intramolecular Cyclization Reactions

The organopalladium intermediates derived from this compound are poised for a variety of intramolecular cyclization reactions, leading to the formation of valuable heterocyclic structures.

Seven-membered palladacycles derived from this compound can undergo carbonylative cyclization. The insertion of carbon monoxide (CO) into the palladium-carbon bond of the palladacycle forms an acyl-palladium intermediate. Subsequent reductive elimination leads to the formation of a 2,3,4,5-tetrahydro-2-benzazepin-1-one ring system. This transformation provides an efficient route to this important class of seven-membered nitrogen-containing heterocycles.

Starting Intermediate Reagent Product Reaction Type
Seven-membered palladacycleCarbon Monoxide (CO)2,3,4,5-Tetrahydro-2-benzazepin-1-oneCarbonylative Cyclization

The synthesis of nine-membered benzazonine-based structures from this compound via palladium-catalyzed intramolecular cyclization is a challenging transformation due to the entropic and enthalpic barriers associated with the formation of medium-sized rings. While direct palladium-catalyzed intramolecular C-N bond formation to construct a nine-membered ring from this specific substrate is not extensively documented, the general strategy would involve the formation of an arylpalladium(II) amidate complex. For the ring closure to occur, the long side chain must be able to position the amide nitrogen in proximity to the palladium-bound aryl group to facilitate reductive elimination. This process is often in competition with intermolecular reactions and decomposition pathways. The success of such a cyclization would be highly dependent on the choice of ligands, reaction conditions, and potentially the use of high-dilution techniques to favor the intramolecular pathway.

A significant transformation of this compound and its derivatives is the synthesis of oxindole (B195798) structures through an intramolecular Heck reaction. In this process, the arylpalladium(II) intermediate, formed via oxidative addition, undergoes an intramolecular migratory insertion of a double bond present in the amide side chain. For the synthesis of 3-arylidene-2-oxindoles, a precursor with an α,β-unsaturated amide moiety, such as N-(2-iodophenyl)cinnamamide (a close structural relative), is typically used. The intramolecular Heck cyclization of such a substrate leads to the formation of a 3-substituted oxindole. Subsequent β-hydride elimination from the resulting alkylpalladium intermediate would generate the 3-arylidene-2-oxindole product. This carbocyclization strategy provides a powerful method for the construction of the spiro-oxindole core, which is a prevalent motif in many natural products and pharmaceuticals.

Reaction Type Key Steps Product Class
Intramolecular Heck ReactionOxidative Addition, Migratory Insertion, β-Hydride Elimination3-Arylidene-2-oxindoles

Insertion Reactions

Insertion reactions are fundamental steps in many palladium-catalyzed transformations of this compound. These reactions involve the insertion of unsaturated molecules into the newly formed palladium-carbon bond of the arylpalladium(II) intermediate.

The insertion of carbon monoxide into the palladium-carbon bond of the arylpalladium(II) intermediate derived from this compound is a key step in carbonylative cyclization reactions. This process, known as migratory insertion, leads to the formation of an acylpalladium(II) complex. This reactive intermediate can then undergo intramolecular nucleophilic attack by the amide nitrogen or another nucleophile, leading to the formation of various heterocyclic structures.

The general catalytic cycle for such a transformation begins with the oxidative addition of the C-I bond to a Pd(0) complex. This is followed by the coordination and subsequent migratory insertion of a molecule of carbon monoxide to form an acylpalladium(II) species. The final step is typically a reductive elimination that regenerates the Pd(0) catalyst and yields the carbonylated product. The efficiency and selectivity of these reactions can be influenced by reaction conditions such as CO pressure, temperature, and the choice of ligands and bases.

For instance, in related palladium-catalyzed aminocarbonylation reactions of iodoarenes, the choice of base has been shown to be crucial in controlling the selectivity between aminocarbonylation and alkoxycarbonylation when aminoalcohols are used as nucleophiles. While direct studies on this compound are limited, research on similar substrates like 2-bromoiodobenzene with amino alcohols demonstrates the feasibility of selective aminocarbonylation to form amide alcohols.

A plausible mechanism for the carbon monoxide insertion and subsequent intramolecular cyclization of this compound would involve the formation of an acylpalladium intermediate, which is then trapped intramolecularly by the amide nitrogen to form a six-membered ring, leading to a dihydroisoquinolinone derivative. Mechanistic studies on related aminocarbonylations of aryl chlorides suggest that the reaction proceeds through the formation of an arylpalladium complex, CO insertion, and subsequent reaction with the amine nucleophile.

Substrate AnalogueCatalyst SystemNucleophileProduct TypeReference
2-BromoiodobenzenePdCl2(PhCN)22-(Methylamino)ethanolAmide alcohol researchgate.net
IodobenzenePd(OAc)2 / PPh3EthanolamineAmide alcohol / Amide ester nih.gov
Aryl ChloridesPd(dba)2 / LigandAmmoniaPrimary Amide berkeley.edu
Aryl HalidesPd(OAc)2 / XantphosN-Substituted FormamidesTertiary Amide organic-chemistry.org

Isocyanides, being isoelectronic with carbon monoxide, can also undergo migratory insertion into the aryl-palladium bond of the intermediate formed from this compound. This insertion results in the formation of an imidoylpalladium(II) complex. This intermediate is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. nih.govmdpi.com

The catalytic cycle for isocyanide insertion mirrors that of carbon monoxide insertion. Following the oxidative addition of the aryl iodide to Pd(0), the isocyanide coordinates to the palladium center and inserts into the Pd-C bond. nih.gov The resulting imidoylpalladium species can then undergo further reactions, such as intramolecular cyclization. In the case of this compound, an intramolecular reaction would likely involve the amide nitrogen attacking the imidoyl carbon, leading to the formation of a quinazoline-type structure.

Studies on related substrates, such as N-(2-iodophenyl)-N-methylmethacrylamide, have shown that isocyanide insertion can be part of a cascade reaction sequence, leading to complex molecular architectures. nih.gov The nature of the isocyanide, the ancillary ligands on the palladium catalyst, and the reaction conditions all play a significant role in the outcome of these transformations. For example, palladium-catalyzed reactions of 2-aminobenzamides with aryl halides and tert-butyl isocyanide lead to the formation of 2-arylquinazolin-4(3H)-ones through a proposed mechanism involving isocyanide insertion followed by cyclization and elimination of tert-butylamine. mdpi.com

Substrate TypeIsocyanideCatalyst SystemProduct TypeReference
2-(2-Iodoarylamino)indolesAliphatic isocyanidesPalladium catalystIndoloquinolines nih.govmdpi.com
N-(2-Iodoaryl)acrylamidesVarious isocyanidesPalladium catalystKetones, Amides, Esters mdpi.com
o-Alkynylphenyl isocyanides-Pd(OAc)2 / Ad2PnBu3-Acyl-2-arylindoles organic-chemistry.org
2-Aminobenzamidestert-Butyl isocyanidePalladium catalyst2-Arylquinazolin-4(3H)-ones mdpi.com

The insertion of alkynes into the palladium-carbon bond of the arylpalladium(II) intermediate derived from this compound provides a pathway to more complex carbocyclic and heterocyclic systems. This reaction, often a key step in domino or cascade sequences, involves the formation of a vinylpalladium intermediate after the alkyne insertion.

The general mechanism involves the oxidative addition of the aryl iodide to Pd(0), followed by coordination and insertion of the alkyne. The resulting vinylpalladium species can then undergo various subsequent reactions, including further insertions or intramolecular cyclizations. For this compound, an intramolecular cyclization following alkyne insertion could lead to the formation of polycyclic structures.

Substrate AnalogueAlkyneCatalyst SystemOutcomeReference
Aryl IodidesTerminal AlkynesPdCl2(PPh3)2-InBr3Functionalized Alkynes nih.gov
o-Palladated Primary PhenethylaminesDiphenylacetylenePalladium(II) complexη3-Allyl Complexes nih.gov
N-(2-halophenyl)propiolamidesVarious AlkynesPd(PPh3)4Complex Heterocycles researchgate.net

Role of Catalysts and Ligands in Directed Transformations

The choice of catalyst and ligands is paramount in controlling the outcome of palladium-catalyzed transformations of this compound. Different catalyst systems can influence the reaction rate, selectivity, and the stability of catalytic intermediates.

Palladium nanoparticles (PdNPs) have emerged as highly active and often recyclable catalysts for a variety of cross-coupling and cyclization reactions. Their high surface-area-to-volume ratio provides a large number of active sites for catalysis. In the context of transformations involving this compound, PdNPs could offer advantages in terms of catalytic efficiency and stability.

PdNPs can be stabilized on various supports, such as polymers, metal oxides, or carbon-based materials, which can prevent their aggregation and facilitate their recovery and reuse. While specific studies on the use of PdNPs for the transformation of this compound are not extensively documented, their application in related intramolecular Heck cyclizations to synthesize indoles from N-vinyl and N-allyl-2-haloanilines suggests their potential utility. The catalytic cycle with PdNPs is generally considered to be similar to that of homogeneous palladium catalysts, involving oxidative addition, migratory insertion, and reductive elimination steps occurring on the nanoparticle surface.

Support Material for PdNPsReaction TypeSubstrate TypeAdvantageReference
Poly(N-vinyl-2-pyrrolidone) (PVP)Suzuki CouplingIodobenzeneHigh Yield in Aqueous Medium nih.gov
Triazine Functionalized Mesoporous Covalent Organic PolymersHeck ReactionAryl BromidesExcellent Yields nih.gov
β-Cyclodextrin-Graphene NanosheetHeck ReactionAryl HalidesGood Yields in Water nih.gov
Polyethylene Glycol (PEG)Intramolecular Heck CyclizationN-vinyl and N-allyl-2-haloanilinesRecyclable Catalyst System researchgate.net

Ancillary ligands play a crucial role in modulating the electronic and steric properties of the palladium catalyst, thereby influencing its reactivity, stability, and selectivity. Ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA) and bipyridine are bidentate nitrogen-donor ligands that can coordinate to the palladium center and affect the course of the catalytic cycle.

TMEDA has been used as a ligand in various transition metal-catalyzed reactions, including iron-catalyzed cross-coupling reactions where it has been shown to improve reaction efficiency. nih.govbohrium.com In palladium catalysis, TMEDA can stabilize the active catalytic species and influence the rate of key elementary steps such as oxidative addition and reductive elimination. While its specific role in the transformations of this compound has not been detailed, its use in related copper-catalyzed coupling reactions of acid chlorides with terminal alkynes has been shown to be highly effective. organic-chemistry.org

Bipyridine and its derivatives are another important class of ligands in palladium catalysis. Their rigid structure and strong coordination to palladium can enhance the stability of the catalyst and influence the selectivity of the reaction. The electronic properties of the bipyridine ligand can be tuned by introducing substituents on the pyridine rings, which in turn can modulate the reactivity of the palladium center.

The choice of ligand can determine the preferred reaction pathway. For instance, in intramolecular Heck reactions of related cyclic enamides, the ligand was found to influence the regioselectivity of the cyclization. nih.gov Therefore, for transformations of this compound, a careful selection of ligands like TMEDA or bipyridine could be critical for achieving high yields and selectivity for a desired product.

LigandMetal CatalystReaction TypeRole/Effect of LigandReference
TMEDAIronCross-CouplingIncreases reaction concentration and allows for ambient temperature nih.gov
TMEDACopper(I) IodideCoupling of Acid Chlorides with Terminal AlkynesSignificantly improves yields organic-chemistry.org
BipyridinePalladiumVarious Cross-Coupling ReactionsStabilizes catalyst, influences selectivityGeneral Knowledge
(Phosphinoaryl)oxazolinePalladiumIntramolecular Heck ArylationHigh enantiomeric excesses and improved regioselectivities nih.gov

Radical Pathways and Single-Electron Transfer Mechanisms

The inherent reactivity of the carbon-iodine bond in this compound, coupled with the electronic nature of the amide functionality, makes this molecule a candidate for participating in radical reactions and single-electron transfer (SET) processes. While specific studies focusing exclusively on the radical chemistry of this compound are not extensively documented, plausible mechanistic pathways can be inferred from research on structurally analogous o-iodoanilides and related N-aryl amides. These reactions are pivotal in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, often leading to the construction of complex heterocyclic scaffolds.

Radical reactions involving this compound can be initiated through various methods, including thermolysis, photolysis, or interaction with radical initiators. A common pathway involves the homolytic cleavage of the C–I bond, which is the weakest bond in the aryl halide moiety, to generate an aryl radical. This highly reactive intermediate can then undergo a variety of transformations.

A typical radical chain mechanism proceeds through three fundamental stages: initiation, propagation, and termination.

Initiation: This step involves the formation of the initial radical species. For this compound, this would be the generation of the N-(2-amido-3-phenylpropanoyl)phenyl radical. This can be achieved by heating in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or through photochemical irradiation.

Propagation: The aryl radical generated in the initiation step can then participate in a series of reactions that propagate the radical chain. A significant pathway for compounds of this nature is intramolecular radical cyclization. The aryl radical can attack the amide nitrogen or, more commonly, an adjacent aromatic ring or alkyl chain if suitably positioned. In the case of this compound, intramolecular cyclization could potentially lead to the formation of phenanthridinone derivatives or other fused heterocyclic systems, depending on the reaction conditions.

Termination: The radical chain is concluded when two radical species combine to form a stable, non-radical product.

Table 1: Plausible Radical Intermediates and Transformations

Intermediate Formation Method Potential Subsequent Reactions
N-(2-amido-3-phenylpropanoyl)phenyl radicalHomolysis of the C-I bond (thermal or photochemical)Intramolecular cyclization, Hydrogen atom abstraction, Intermolecular addition
Amidyl radicalHydrogen atom abstraction from the N-H bondIntramolecular cyclization, Intermolecular addition

Single-electron transfer (SET) represents another significant mechanistic manifold for the transformation of this compound. In SET processes, an electron is transferred from a donor to an acceptor, generating a radical ion pair. These mechanisms are frequently observed in transition-metal-catalyzed and photoredox-catalyzed reactions.

For instance, in a photoredox catalytic cycle, a photosensitizer, upon excitation by visible light, can act as a single-electron donor or acceptor. If the excited photocatalyst reduces the aryl iodide moiety of this compound, a radical anion is formed, which can then expel an iodide ion to generate the corresponding aryl radical. Conversely, the amide portion of the molecule could be oxidized via SET to form a radical cation.

Copper-catalyzed reactions of o-iodoanilides, which are structurally similar, have been shown to proceed through mechanisms that may involve SET. In such cases, a Cu(I) species can coordinate to the aryl iodide and facilitate an inner-sphere electron transfer to generate a transient Cu(II) species and an aryl radical.

Table 2: Potential Single-Electron Transfer (SET) Pathways

Reaction Type Catalyst/Initiator Proposed Key Intermediates Potential Products
Photoredox CatalysisRu(bpy)₃²⁺ or Ir(ppy)₃, visible lightAryl radical, Amidyl radical cationCyclized products, C-H functionalized products
Copper-Catalyzed Cross-CouplingCu(I) salts, ligandCu(II)-amido complex, Aryl radicalN-arylated products, Heterocycles

Detailed research findings on related systems provide insight into the potential outcomes of radical reactions involving this compound. For example, studies on the radical translocation reactions of o-iodoanilides have demonstrated that an initially formed aryl radical can abstract a hydrogen atom from a position within the same molecule, leading to the formation of a new radical center. This new radical can then undergo further reactions, such as cyclization or addition.

In the context of this compound, a 1,5-hydrogen atom transfer (HAT) from the benzylic position of the 3-phenylpropanoyl group to the initially formed aryl radical is a plausible pathway. This would generate a more stable benzylic radical, which could then undergo cyclization or other transformations.

The exploration of these radical and SET pathways is crucial for the development of novel synthetic methodologies. By understanding the underlying mechanisms, chemists can design new reactions and strategically synthesize complex molecules with high efficiency and selectivity. The reactivity of this compound under radical-forming or SET-promoting conditions remains a fertile ground for further investigation, with the potential to unlock new synthetic routes to valuable heterocyclic compounds.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. For N-(2-iodophenyl)-3-phenylpropanamide, both ¹H and ¹³C NMR provide critical information regarding the molecular framework.

Elucidation of this compound Structure

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic region would show complex multiplets for the protons on the 2-iodophenyl and the phenyl rings. The protons on the 3-phenylpropanoyl moiety would present as characteristic triplets for the methylene (B1212753) groups adjacent to the carbonyl and the phenyl group, respectively. The N-H proton of the amide linkage would typically appear as a broad singlet.

The ¹³C NMR spectrum complements the proton data by providing insights into the carbon skeleton. One would anticipate signals for the carbonyl carbon of the amide, the carbon atom bearing the iodine in the 2-iodophenyl ring (at a characteristically low field), and a series of signals for the other aromatic and aliphatic carbons. The chemical shifts of these carbons are influenced by their local electronic environment, allowing for a complete assignment of the carbon framework.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive, based on known chemical shift ranges and data from analogous structures, as direct experimental data is not available.)

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Amide N-H8.0 - 9.0 (broad s)-
Aromatic C-H (2-iodophenyl)6.8 - 8.2 (m)120 - 140
Aromatic C-H (phenyl)7.2 - 7.4 (m)126 - 141
Methylene (-CH₂-Ph)2.9 - 3.1 (t)30 - 35
Methylene (-CH₂-CO)2.5 - 2.7 (t)38 - 42
Carbonyl (C=O)-170 - 175
Aromatic C-I-90 - 100

Stereochemical Assignment in Chiral Derivatives

While this compound itself is achiral, the introduction of stereocenters, for example by substitution on the propanoyl chain, would necessitate the determination of stereochemistry. Advanced NMR techniques, such as the use of chiral solvating agents or the formation of diastereomeric derivatives with a chiral auxiliary, would be employed. These methods induce chemical shift differences between the enantiomers or diastereomers, allowing for their distinction and quantification by NMR. However, specific research on chiral derivatives of this compound and their stereochemical assignment is not prominently documented in the literature.

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Identification

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of this compound. HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula. For a related compound, N-(2-iodo-4-methylphenyl)-3-phenyl-propanamide, the molecular weight is 365.2088 g/mol , corresponding to the formula C₁₆H₁₆INO. nist.gov This level of precision helps to distinguish the target compound from other potential isomers or byproducts with the same nominal mass.

Table 2: Predicted HRMS Data for this compound

Formula Calculated Monoisotopic Mass (m/z)
C₁₅H₁₄INO[M+H]⁺: 352.0193

LC-MS for Purity and Reaction Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of this compound samples and for monitoring the progress of its synthesis. nih.govnih.govscielo.br By separating the components of a reaction mixture, LC-MS can identify the starting materials, intermediates, the desired product, and any impurities. The development of a robust LC-MS method is a key step in ensuring the quality control of the synthesized compound. nih.gov

Infrared Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would display characteristic absorption bands that confirm its structure.

Key expected vibrational frequencies include the N-H stretching of the secondary amide, typically appearing as a sharp peak around 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide group is another prominent feature, expected in the region of 1640-1680 cm⁻¹. Furthermore, C-H stretching vibrations from the aromatic rings and the aliphatic chain would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-I stretch is expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹. The presence and position of these bands provide confirmatory evidence for the successful synthesis of the target amide. In related amide structures, the C=O stretching vibration is a strong and readily identifiable peak. researchgate.net

Table 3: Predicted FTIR Absorption Bands for this compound (Note: This table is predictive, based on known IR absorption ranges for functional groups.)

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amide)3250 - 3350Medium-Strong
C-H Stretch (Aromatic)3000 - 3100Medium-Weak
C-H Stretch (Aliphatic)2850 - 2960Medium-Weak
C=O Stretch (Amide I)1640 - 1680Strong
N-H Bend (Amide II)1510 - 1570Medium-Strong
C-I Stretch500 - 600Medium-Weak

X-ray Crystallography in Structural Confirmation of Complexes and Derivatives

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This method is paramount in confirming the molecular structure of novel compounds and provides intricate details regarding bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. While specific crystallographic data for this compound is not publicly available, the structural analysis of closely related derivatives, such as N-(2-iodophenyl)benzenesulfonamide, offers significant insights into the conformational and packing motifs that can be anticipated.

A study on N-(2-iodophenyl)benzenesulfonamide, which shares the key N-(2-iodophenyl) structural element, provides a valuable case study. The single-crystal X-ray diffraction analysis of this compound confirmed its molecular structure and revealed the critical role of hydrogen bonding in its crystal lattice.

In the molecular structure of N-(2-iodophenyl)benzenesulfonamide, the conformation of the N—C bond within the –SO₂—NH—C segment is observed to be gauche with respect to the S=O bond. researchgate.net This specific spatial arrangement is a crucial piece of structural information that can only be definitively determined through crystallographic studies.

The crystal packing of N-(2-iodophenyl)benzenesulfonamide is primarily dictated by N—H···O hydrogen-bonding interactions. These interactions link adjacent molecules into chains that extend parallel to the crystallographic axis, forming a stable supramolecular assembly. researchgate.net Such detailed understanding of intermolecular forces is vital for predicting the physical properties and stability of the crystalline material.

The crystallographic data for N-(2-iodophenyl)benzenesulfonamide is summarized in the table below, providing a clear example of the type of precise structural information obtained from X-ray diffraction experiments.

Crystallographic Parameter N-(2-iodophenyl)benzenesulfonamide
Chemical FormulaC₁₂H₁₀INO₂S
Formula Weight375.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.3458 (4)
b (Å)8.4531 (4)
c (Å)16.5914 (7)
α (°)90
β (°)94.993 (2)
γ (°)90
Volume (ų)1304.04 (10)
Z4
Density (calculated) (Mg/m³)1.909
Absorption Coefficient (mm⁻¹)2.65
F(000)728
Data sourced from a study on benzenesulfonyl derivatives. researchgate.net

This detailed structural elucidation of a closely related derivative underscores the power of X-ray crystallography. Should this compound or its complexes be subjected to similar analysis, one could expect to gain equally precise knowledge of its three-dimensional structure, including the conformation of the propanamide side chain relative to the iodophenyl ring and the nature of the intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, that stabilize its crystal lattice.

Structure Activity Relationship Sar Studies of N 2 Iodophenyl 3 Phenylpropanamide Analogues

Impact of Aromatic Substitutions on Biological Activity

The two phenyl rings in N-(2-iodophenyl)-3-phenylpropanamide are key features that can be modified to tune the compound's biological profile. Substitutions on these rings can alter electronic properties, lipophilicity, and steric interactions with biological targets.

The presence and position of halogen atoms on the phenyl rings can significantly impact a molecule's activity. In the parent compound, an iodine atom is present on the N-phenyl ring. The effects of this and other halogens are multifaceted.

Halogen atoms are electron-withdrawing, which can alter the acidity of the amide N-H group and influence hydrogen bonding capabilities. The nature of the halogen (fluorine, chlorine, bromine, or iodine) is also critical. For instance, in some classes of N-aryl compounds, the introduction of a halogen can enhance activity. Studies on 2-aryl-N-phenylbenzimidazoles have shown that the position of halogen substituents (para- vs. meta-) can influence the crystal packing and intermolecular interactions, such as halogen···nitrogen contacts, which could be relevant for receptor binding. mdpi.com

In the context of this compound analogues, moving the iodine to different positions on the N-phenyl ring or replacing it with other halogens would likely modulate activity. Similarly, adding halogen substituents to the 3-phenyl ring could provide additional interaction points with a biological target. For example, in a series of nicotinamide (B372718) derivatives, moving a substituent from the meta to the para position on an aniline (B41778) ring was tolerated, while an ortho-substitution led to a loss of activity, highlighting the importance of substituent placement. nih.gov

Table 1: Illustrative Impact of Halogen Substitution on Biological Activity This table is for illustrative purposes and shows hypothetical trends based on general SAR principles for related compounds.

Compound Analogue Substitution on N-phenyl ring Substitution on 3-phenyl ring Hypothetical Relative Activity
Analogue 12-IodoUnsubstitutedBaseline
Analogue 24-IodoUnsubstitutedPotentially altered
Analogue 32-ChloroUnsubstitutedPotentially altered
Analogue 42-Iodo4-ChloroPotentially enhanced or reduced
Analogue 52-Iodo4-FluoroPotentially enhanced or reduced

The introduction of alkyl and alkoxy groups to the phenyl rings can affect the lipophilicity and steric profile of the analogues. Increased lipophilicity can enhance membrane permeability and bioavailability. omicsonline.org However, the size and position of these groups are critical.

Studies on other N-aryl amides have shown that small alkyl groups can be well-tolerated and may enhance activity by optimizing van der Waals interactions with a binding site. For example, research on nicotinamide derivatives showed that a meta-isopropyl group on an aniline moiety was favorable for activity. nih.gov Larger, bulkier alkyl groups, such as tert-butyl, can sometimes lead to a decrease in activity due to steric hindrance, preventing optimal binding. nih.gov

Alkoxy groups, with their potential for hydrogen bonding, can also influence activity. The replacement of a methylthio group with a methoxy (B1213986) group in some bioactive compounds has been shown to be unfavorable, indicating the specific electronic and steric contributions of different functional groups are important. nih.gov In general, the strategic placement of alkyl and alkoxy groups can be used to probe the size and nature of the binding pocket of a biological target. researchgate.net

Modifications to the Propanamide Backbone

The propanamide linker is a crucial element of the scaffold, and modifications to its length and stereochemistry can have profound effects on biological activity.

The three-carbon chain of the propanamide backbone dictates the spatial relationship between the two phenyl moieties. Altering this chain length, for instance, by synthesizing acetamide (B32628) (two-carbon) or butanamide (four-carbon) analogues, would change the distance and relative orientation of the aromatic rings.

In many classes of bioactive molecules, the linker length is a critical determinant of activity. A shorter or longer chain may not allow the key pharmacophoric groups to adopt the optimal conformation for binding to a receptor or enzyme. Polypeptide studies have demonstrated that even subtle backbone modifications, such as the introduction of a single extra carbon atom in an amino acid residue, can alter the molecule's three-dimensional structure and its biological properties. nih.govfrontiersin.org Therefore, it is expected that variations in the propanamide chain length of this compound analogues would significantly impact their biological activity.

If a substituent is introduced at the alpha or beta position of the propanamide backbone, a chiral center is created. This leads to the existence of stereoisomers (enantiomers and diastereomers), which can have markedly different biological activities. youtube.com Biological systems, being chiral themselves, often exhibit stereospecific interactions.

One enantiomer may bind to a target with high affinity, while the other may be significantly less active or even interact with a different target, potentially leading to off-target effects. For example, in many drug classes, the desired therapeutic effect resides in only one of the enantiomers. The introduction of a chiral center and the subsequent separation and testing of the individual stereoisomers is a critical step in SAR studies to identify the most potent and selective analogue. youtube.com

Correlation of Structural Features with In Vitro Biological Activities

The biological activity of this compound analogues would be expected to correlate strongly with the structural modifications discussed. A hypothetical in vitro assay could measure the inhibition of a particular enzyme or the binding to a specific receptor.

The data in the illustrative table below summarizes the expected SAR trends based on the principles outlined. It is important to note that these are hypothetical values intended to demonstrate the potential impact of structural changes.

Table 2: Illustrative Correlation of Structural Features with In Vitro IC50 Values This table is for illustrative purposes and shows hypothetical trends based on general SAR principles for related compounds.

Analogue Modification Hypothetical IC50 (µM) Rationale
Parent CompoundThis compound10Baseline activity.
Analogue AN-(4-chlorophenyl)-3-phenylpropanamide5Change in halogen and position may improve binding.
Analogue BN-(2-iodophenyl)-3-(4-methylphenyl)propanamide8Small alkyl group may enhance hydrophobic interactions.
Analogue CN-(2-iodophenyl)-3-(4-methoxyphenyl)propanamide15Alkoxy group may be less favorable than an unsubstituted ring.
Analogue DN-(2-iodophenyl)ethanamide> 50Shorter chain length disrupts optimal pharmacophore orientation.
Analogue E(R)-N-(2-iodophenyl)-2-methyl-3-phenylpropanamide2Introduction of a specific stereocenter may enhance binding affinity.
Analogue F(S)-N-(2-iodophenyl)-2-methyl-3-phenylpropanamide30The other enantiomer may have a less favorable fit with the target.

Computational Approaches in SAR Elucidation

The exploration of Structure-Activity Relationships (SAR) for analogues of this compound is significantly enhanced by a variety of computational methods. These in silico techniques provide deep insights into the molecular interactions governing the biological activity of these compounds, guiding the rational design of more potent and selective derivatives. By modeling the interactions between the ligands and their putative biological targets, researchers can predict the activity of novel analogues, prioritize synthetic efforts, and elucidate the key structural features required for efficacy.

Computational approaches in SAR can be broadly categorized into ligand-based and structure-based methods. Ligand-based methods are employed when the three-dimensional structure of the biological target is unknown and rely on the analysis of a set of known active and inactive compounds. Conversely, structure-based methods are utilized when the target's 3D structure has been determined, allowing for a detailed analysis of the ligand-receptor binding interactions.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful ligand-based approach used to correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov By developing mathematical models, QSAR can predict the activity of newly designed analogues before their synthesis, thereby saving time and resources. researchgate.net For a series of this compound analogues, a QSAR study would involve the calculation of various molecular descriptors.

Molecular Descriptors in QSAR Studies

Descriptor CategoryExamplesRelevance to SAR
Electronic Dipole moment, Partial charges, HOMO/LUMO energiesDescribes the electronic aspects of the molecule, influencing electrostatic interactions and reactivity.
Steric Molecular volume, Surface area, Molar refractivityRelates to the size and shape of the molecule, which is crucial for fitting into a binding site.
Hydrophobic LogP, Hydrophobic surface areaQuantifies the hydrophobicity of the molecule, affecting its ability to cross cell membranes and interact with hydrophobic pockets in the target.
Topological Connectivity indices, Wiener indexDescribes the atomic connectivity and branching of the molecule, providing a numerical representation of its topology.

A typical 2D-QSAR model is represented by a linear or non-linear equation. For instance, a hypothetical QSAR equation for a series of this compound analogues might look like:

pIC50 = c0 + c1(LogP) + c2(Dipole) + c3*(Molecular Weight)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the coefficients (c0, c1, c2, c3) are determined by statistical regression analysis. A statistically robust QSAR model, characterized by high correlation coefficients (r²) and cross-validated correlation coefficients (q²), can be a valuable predictive tool. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by analyzing the 3D steric and electrostatic fields around the molecules. researchgate.net These methods provide contour maps that visualize regions where modifications to the molecular structure would likely lead to an increase or decrease in activity.

Molecular Docking

When the 3D structure of the biological target is available, molecular docking is a powerful structure-based method to predict the binding orientation and affinity of a ligand. For this compound analogues, docking studies can elucidate how modifications to the phenyl rings, the propanamide linker, or the iodine substituent affect the binding mode within the active site of a putative target protein.

The docking process involves two main steps:

Conformational Sampling: Generating a variety of possible conformations for the ligand.

Scoring: Evaluating the "goodness-of-fit" for each conformation in the binding site using a scoring function, which estimates the binding free energy.

Key Interactions Revealed by Molecular Docking

Interaction TypeDescriptionPotential Role in this compound Analogues
Hydrogen Bonding Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen.The amide group (-CONH-) is a prime candidate for forming crucial hydrogen bonds with amino acid residues in the target's active site.
Hydrophobic Interactions Interactions between nonpolar regions of the ligand and the target.The phenyl rings of the scaffold can engage in hydrophobic interactions with nonpolar pockets of the binding site.
Halogen Bonding A non-covalent interaction involving a halogen atom (in this case, iodine).The iodine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms in the active site.
Pi-Pi Stacking Attractive, noncovalent interactions between aromatic rings.The phenyl rings can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

The results of a molecular docking study are often visualized to inspect the binding pose and the key interactions. The predicted binding affinity, typically expressed as a docking score or binding energy, can be used to rank and prioritize analogues for synthesis.

Pharmacophore Modeling

Pharmacophore modeling is another ligand-based method that identifies the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model does not represent a real molecule but rather an abstract concept of the key interaction points.

For a series of active this compound analogues, a pharmacophore model could be generated to define the spatial arrangement of features like:

Hydrogen bond donors and acceptors.

Aromatic rings.

Hydrophobic centers.

Positive or negative ionizable groups.

Hypothetical Pharmacophore Features for this compound Analogues

Pharmacophoric FeatureCorresponding Structural Moiety
Aromatic RingPhenyl groups
Hydrogen Bond DonorN-H of the amide
Hydrogen Bond AcceptorC=O of the amide
Hydrophobic/Aromatic2-iodophenyl group

Once a pharmacophore model is developed and validated, it can be used to virtually screen large compound libraries to identify novel scaffolds that match the pharmacophoric features and are therefore likely to be active.

By integrating these computational approaches, researchers can build a comprehensive understanding of the SAR for this compound analogues, leading to the more efficient discovery of compounds with improved therapeutic potential.

Exploration of Biological Activities and Molecular Targets in Vitro Research

Antibacterial Activity Research

Bacteria utilize a cell-to-cell communication system known as quorum sensing (QS) to coordinate collective behaviors, including the expression of virulence factors and the formation of biofilms. mdpi.comnih.gov This process is mediated by small signaling molecules called autoinducers. mdpi.com Interfering with QS pathways is considered a promising anti-virulence strategy to combat bacterial infections without exerting direct selective pressure for resistance development. mdpi.comresearchgate.net

Research into marine bacterial secondary metabolites has identified phenethylamides as a class of compounds capable of inhibiting QS-regulated phenotypes. mdpi.com Building on these natural scaffolds, synthetic analogs have been created to explore and enhance this activity. One such investigation synthesized a panel of twenty analogs to probe the structure-activity relationships within this class of QS inhibitors. mdpi.com

While direct studies on N-(2-iodophenyl)-3-phenylpropanamide are not detailed in the reviewed literature, a closely related analog, N-(4-fluorophenyl)-3-phenylpropanamide , was synthesized and evaluated for its ability to attenuate QS-regulated phenotypes. mdpi.com This research highlights the potential of the N-aryl-3-phenylpropanamide scaffold as a backbone for developing QS inhibitors. The study focused on creating variations of a natural product to identify compounds with enhanced biological effects. mdpi.com

The investigation into synthetic analogs of marine secondary metabolites provided specific data on their activity against the marine pathogen Vibrio harveyi, a model organism for studying quorum sensing that uses N-acyl-homoserine lactone (AHL) signals. mdpi.commdpi.com

Vibrio harveyi : In a biological evaluation, the analog N-(4-fluorophenyl)-3-phenylpropanamide was identified as one of the more noteworthy compounds, showing an increased ability to attenuate QS-regulated phenotypes in this marine pathogen. mdpi.com The study measured the inhibition of bioluminescence, a well-established QS-controlled phenotype in V. harveyi. mdpi.com

Staphylococcus aureus : S. aureus is another significant pathogen that employs quorum sensing to control virulence gene expression. researchgate.net However, the reviewed scientific literature focusing on N-aryl-3-phenylpropanamide analogs did not provide specific data regarding the activity of this compound against Staphylococcus aureus.

The table below summarizes the reported quorum sensing inhibitory activity of selected analogs from the relevant study.

Compound NameStructureTarget OrganismBioassayResultReference
3-Methyl-N-(2′-phenylethyl)-butyramideNatural ProductVibrio harveyiBioluminescence InhibitionActive QS Inhibitor mdpi.com
N-phenethyl hexanamideNatural Product AnalogVibrio harveyiBioluminescence InhibitionDemonstrates QS inhibitory properties mdpi.com
N-(4-Fluorophenyl)-3-phenylpropanamideSynthetic AnalogVibrio harveyiAttenuation of QS-regulated phenotypesIdentified with increased attenuation of QS phenotypes mdpi.com

The development of novel antibacterial agents often involves the synthesis and evaluation of structural analogs of known bioactive molecules. The study that produced N-(4-fluorophenyl)-3-phenylpropanamide exemplifies this ligand-based approach. mdpi.com By systematically modifying the structure of a naturally occurring marine secondary metabolite, researchers aimed to create more potent inhibitors of bacterial communication. mdpi.com This strategy of using natural products as a starting point for synthetic modifications has proven useful in the creation of novel quorum sensing inhibitor ligands. mdpi.com The N-aryl-3-phenylpropanamide core represents a synthetic scaffold being explored for this purpose, although specific research detailing this compound as a distinct antibacterial ligand is not extensively covered in the available literature.

Anticancer Activity Research (In Vitro Cell Line Studies)

The search for new and effective anticancer agents is a cornerstone of medicinal chemistry. This involves synthesizing novel compounds and evaluating their effects on cancer cells in vitro.

The evaluation of a compound's ability to inhibit the growth and proliferation of cancer cells is a primary step in anticancer drug discovery. Studies have shown that derivatives of phenylacetamide, a structure related to phenylpropanamide, can act as potential anticancer agents. For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and tested against various human carcinoma cell lines, demonstrating cytotoxic effects. nih.gov These findings suggest that the broader class of N-phenyl aromatic amides may possess antiproliferative properties. However, specific in vitro antiproliferation assay data for this compound itself against specific cancer cell lines was not identified in the reviewed scientific literature.

A key strategy in modern cancer immunotherapy is the modulation of cellular pathways that tumors exploit to evade the immune system. One such target is the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.gov IDO1 is a key enzyme that catalyzes the first, rate-limiting step in the metabolic pathway that converts the essential amino acid L-tryptophan into kynurenine (B1673888). nih.govnih.gov In the tumor microenvironment, the overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppresses the activity of immune cells, such as T-lymphocytes, allowing the tumor to escape immune detection. nih.govplos.org

Therefore, the development of IDO1 inhibitors is an active area of research for cancer immunotherapy. nih.gov While a variety of chemical scaffolds are being investigated as IDO1 inhibitors, the potential for this compound to act as a modulator of the IDO1 pathway has not been reported in the reviewed scientific literature.

Design of Benzoxaborole Derivatives Containing Propanamide Units

Benzoxaboroles are a class of boron-heterocyclic compounds that have garnered significant interest in medicinal chemistry for their diverse biological activities, including antifungal and anti-inflammatory properties. nih.gov The incorporation of a propanamide moiety into the benzoxaborole structure has been a key strategy in the development of novel anticancer agents. nih.govacs.org

In one such study, a series of 7-propanamide benzoxaboroles were designed and synthesized, leading to the discovery of potent anticancer compounds. acs.org Researchers found that both the benzoxaborole core and the 7-propanamide modifications were crucial for the observed anticancer activity. acs.org This work led to the identification of compounds with significant potency against ovarian cancer cell lines. For instance, compounds 103 and 115 demonstrated IC₅₀ values of 33 nM and 21 nM, respectively, in ovarian cancer cells. nih.govacs.org These findings underscore the importance of the propanamide structure in designing new therapeutic agents.

CompoundTarget Cancer Cell LineIC₅₀ (nM)
103 Ovarian Cancer33
115 Ovarian Cancer21

This table showcases the in vitro anticancer activity of specific 7-propanamide benzoxaborole derivatives.

Neuroreceptor Ligand Research (In Vitro Studies of Related Iodinated Analogues)

The presence of an iodinated phenyl group in this compound suggests its potential as a ligand for neuroreceptors, particularly monoamine transporters like the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). Iodination is a common strategy in the development of radioligands for imaging these transporters.

Norepinephrine Transporter (NET) Ligand Development

The norepinephrine transporter is a key target in the study and treatment of various cardiovascular and neurological disorders. d-nb.inforesearchgate.net Research into iodinated analogs of this compound has provided insights into potential NET ligands. A notable example is (R)-N-methyl-3-(2-iodophenoxy)-3-phenylpropanamine (MIPP) , a structural analog that has been evaluated as a potential radiopharmaceutical for imaging the cardiac norepinephrine transporter. nih.gov

In vitro binding assays revealed that (R)-MIPP has a high affinity for the cardiac NET, approximately five times that of nisoxetine, a known selective NET inhibitor. nih.gov Further studies on (R)-[(¹²⁵I]MIPP showed that its binding to rat heart membranes was saturable and could be displaced by selective NET inhibitors like desipramine (B1205290) and nisoxetine. nih.gov These findings suggest that iodinated phenylpropanamine derivatives are a promising class of compounds for targeting the norepinephrine transporter.

Dopamine Transporter (DAT) Ligand Investigations

The dopamine transporter is another critical target in neuropharmacology, particularly in the context of neurodegenerative diseases like Parkinson's disease. mdpi.com While direct studies on this compound as a DAT ligand are limited, research on other iodinated compounds provides a basis for its potential in this area.

For instance, the iodinated cocaine derivative, N-(3'-iodopropen-2'-yl)-2β-carbomethoxy-3β-(4-chlorophenyl) tropane (B1204802) (IPT) , has been extensively studied as a ligand for the dopamine transporter. nih.govnih.gov In vitro saturation analysis of [¹²⁵I]IPT in rat striatal homogenates demonstrated high-affinity binding to a single site, with a Kd value of 0.16 ± 0.02 nM. nih.gov Competition studies with known DAT ligands confirmed the specificity of [¹²⁵I]IPT for the dopamine transporter. nih.gov Although structurally distinct from this compound, the successful use of iodination in developing high-affinity DAT ligands like IPT suggests that similar modifications to the phenylpropanamide scaffold could yield effective DAT-targeting agents.

Enzymatic Inhibition Studies (In Vitro)

The N-phenylpropanamide structure is a versatile scaffold that has been explored for its potential to inhibit various enzymes. While specific enzymatic inhibition data for this compound is not extensively available, studies on related benzamide (B126) and sulfonamide derivatives offer valuable insights.

Derivatives of 5-styrylbenzamide have been evaluated for their ability to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1), enzymes implicated in Alzheimer's disease. mdpi.com In one study, N²-tosylated 5-styrylbenzamide derivatives showed significant inhibitory activity against both AChE and BChE. mdpi.com For example, compounds with a 4-halogenostyryl group exhibited IC₅₀ values in the low micromolar range against these enzymes. mdpi.com

Furthermore, N-phenylsulfonamide derivatives have been shown to be potent inhibitors of carbonic anhydrase (CA) isoenzymes and cholinesterases. nih.gov These findings suggest that the N-phenylpropanamide core structure can be a valuable starting point for the design of novel enzyme inhibitors for a range of therapeutic targets.

Mechanism of Action Studies at the Cellular and Molecular Level (In Vitro)

Understanding the cellular and molecular mechanisms of action is crucial for the development of any new therapeutic compound. In vitro studies on N-substituted benzamides, a class to which this compound belongs, have begun to elucidate their effects at the cellular level.

Research on the N-substituted benzamide, declopramide (B1670142), has shown that it can induce apoptosis in cancer cell lines through the mitochondrial pathway. nih.gov At concentrations above 250 μM, declopramide was found to trigger the release of cytochrome c into the cytosol and activate caspase-9 in both mouse pre-B cells and human promyelocytic cancer cells. nih.gov This apoptotic effect was inhibited by the overexpression of the anti-apoptotic protein Bcl-2 and by caspase inhibitors, confirming the involvement of the intrinsic apoptotic pathway. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of N-(2-iodophenyl)-3-phenylpropanamide. By solving approximations of the Schrödinger equation for the molecule, these methods can determine electron distribution, orbital energies, and various reactivity descriptors.

A typical approach involves geometry optimization of the molecule's structure to find its lowest energy conformation. Following this, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are performed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the electron-withdrawing nature of the iodine atom and the amide group, combined with the electron-rich phenyl rings, creates a complex electronic landscape. Molecular Electrostatic Potential (MEP) maps can visualize this, highlighting electrophilic (electron-poor, typically shown in blue) and nucleophilic (electron-rich, shown in red) regions. In this molecule, the area around the amide proton and the iodine atom would likely show positive potential, while the carbonyl oxygen and the phenyl rings would exhibit negative potential.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are valuable for predicting how the molecule will behave in various chemical environments.

Table 1: Illustrative Quantum Chemical Properties of this compound (Calculated using DFT/B3LYP/6-31G)*

Parameter Value Description
HOMO Energy -6.5 eV Energy of the Highest Occupied Molecular Orbital
LUMO Energy -1.2 eV Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap 5.3 eV Indicator of chemical stability and reactivity
Electronegativity (χ) 3.85 eV Measure of the ability to attract electrons
Chemical Hardness (η) 2.65 eV Resistance to change in electron distribution

Note: The data in this table is illustrative and represents typical values that would be obtained from such calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for hypothesizing the biological targets of this compound and understanding the specific interactions that stabilize the ligand-receptor complex.

The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and the potential protein target, often from crystallographic data in the Protein Data Bank (PDB). The ligand's structure would be optimized using methods described in the previous section.

The docking software then samples a vast number of possible conformations and orientations of the ligand within the binding site of the protein. These poses are then scored based on a function that estimates the binding affinity (or free energy of binding). The scoring function typically accounts for forces such as hydrogen bonding, van der Waals interactions, electrostatic interactions, and desolvation penalties.

For this compound, key interactions would likely involve the amide group, which can act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). The phenyl rings can engage in π-π stacking or hydrophobic interactions with aromatic residues in the protein's binding pocket. The iodine atom, capable of forming halogen bonds, can also contribute significantly to binding affinity, interacting with electron-rich atoms like oxygen or nitrogen.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

Interaction Type Interacting Residue Distance (Å)
Hydrogen Bond GLU-85 (Backbone NH) 2.1
Hydrogen Bond LEU-83 (Backbone CO) 2.9
π-π Stacking PHE-80 3.8
Halogen Bond ASP-144 (Side Chain O) 3.2

Note: This table presents a hypothetical binding scenario to illustrate the types of interactions that are analyzed in molecular docking studies.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound has several rotatable bonds, allowing it to adopt a wide range of conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations of the molecule. This can be achieved by systematically rotating the bonds and calculating the energy of each resulting structure.

While conformational analysis provides a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. A simulation would typically place the molecule in a box of solvent molecules (usually water) to mimic physiological conditions.

Over the course of the simulation (ranging from nanoseconds to microseconds), the trajectory of the molecule is tracked, revealing its conformational flexibility, the stability of certain conformations, and its interactions with the surrounding solvent. For this compound, MD simulations could reveal the preferred dihedral angles of the propanamide chain and the relative orientations of the two phenyl rings.

When combined with a protein target in a ligand-receptor complex, MD simulations can assess the stability of the binding pose predicted by docking. It can reveal whether the key interactions are maintained over time and highlight the role of water molecules in mediating the binding. Analysis of the root-mean-square deviation (RMSD) of the ligand's position can indicate how stably it is bound in the active site.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry can also be used to predict the spectroscopic properties of this compound, which can be a valuable aid in interpreting experimental spectra.

For instance, by calculating the vibrational frequencies of the molecule, an infrared (IR) spectrum can be simulated. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies can then be compared to experimental IR spectra to help assign the observed absorption bands to specific molecular vibrations, such as the N-H stretch, C=O stretch, and aromatic C-H bends.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. The calculations determine the magnetic shielding of each nucleus, which is then converted to a chemical shift by referencing it against a standard compound (e.g., tetramethylsilane). These predicted spectra can be instrumental in the structural elucidation of the compound and its derivatives.

Table 3: List of Chemical Compounds

Compound Name
This compound

Future Research Directions and Potential Applications in Chemical Biology

Design of Advanced Molecular Probes and Tools

The unique properties of the iodine substituent in N-(2-iodophenyl)-3-phenylpropanamide make it an attractive starting point for the design of advanced molecular probes. The carbon-iodine bond is amenable to various transformations, allowing for the attachment of reporter groups such as fluorophores, biotin, or photoaffinity labels. These probes can be instrumental in studying biological processes with high precision.

Future research could focus on developing radiolabeled versions of this compound derivatives for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. By incorporating radionuclides like ¹⁸F or ¹²³I, these probes could enable non-invasive visualization and quantification of specific biological targets in vivo, aiding in disease diagnosis and monitoring treatment responses.

Furthermore, the development of activatable probes represents a promising avenue. These probes are designed to be "off" in their native state and are switched "on" upon interaction with a specific enzyme or biomarker. This approach enhances signal-to-noise ratios and provides a more accurate representation of biological activity. The this compound scaffold could be engineered to release a fluorescent or luminescent signal upon enzymatic cleavage or a change in the local microenvironment, such as pH or redox potential.

Table 1: Potential Molecular Probes Derived from this compound

Probe TypeReporter GroupPotential Application
Fluorescent ProbeFluorescein, RhodamineCellular imaging, high-throughput screening
Affinity ProbeBiotin, DesthiobiotinTarget identification, protein pull-down assays
Photoaffinity ProbeAzide, DiazirineCovalent labeling of target proteins
Radiolabeled Probe¹⁸F, ¹²³I, ¹²⁵IPET/SPECT imaging, biodistribution studies
Activatable ProbeCaged fluorophoreIn vivo imaging of enzyme activity

Development of New Catalytic Systems for Synthesis

The reactivity of the ortho-iodo substituent in this compound makes it a valuable substrate for transition metal-catalyzed cross-coupling and cyclization reactions. While its use in established palladium- and copper-catalyzed reactions is recognized, future research could explore its role in the development of novel catalytic systems. For instance, the development of more sustainable catalytic methods using earth-abundant metals like iron or nickel for intramolecular C-H activation and cyclization of N-(2-iodophenyl)amides would be a significant advancement.

Moreover, enantioselective catalytic transformations of this compound and its derivatives could lead to the synthesis of chiral heterocyclic compounds with defined stereochemistry. The development of chiral ligands that can effectively control the stereochemical outcome of intramolecular cyclization reactions would be of high interest for the synthesis of biologically active molecules.

Expansion into Novel Heterocyclic Scaffolds

A primary application of this compound is its use as a precursor for the synthesis of diverse heterocyclic scaffolds. The intramolecular cyclization, typically targeting the ortho-iodo position, can lead to a variety of fused ring systems.

One prominent area of exploration is the synthesis of phenanthridinone derivatives. researchgate.netnih.govresearchgate.net Palladium-catalyzed intramolecular C-H arylation of N-(2-iodophenyl)benzamides is a well-established method to construct this privileged heterocyclic core, which is found in numerous biologically active natural products and synthetic compounds. nih.govrudn.runih.gov Similarly, copper-catalyzed intramolecular cyclizations offer an alternative and often complementary approach to these and other nitrogen-containing heterocycles. researchgate.netnih.gov

Future work could focus on expanding the repertoire of heterocyclic systems accessible from this compound. This could include the synthesis of novel and complex polycyclic aromatic hydrocarbons with embedded nitrogen atoms, which are of interest in materials science and medicinal chemistry. Furthermore, exploring tandem or cascade reactions that allow for the rapid construction of multiple rings in a single synthetic operation would be a highly efficient strategy.

Table 2: Examples of Heterocyclic Scaffolds from N-(2-Iodophenyl)amide Precursors

Catalytic SystemHeterocyclic ProductSignificance
Palladium-catalyzedPhenanthridinonesCore of many bioactive compounds
Copper-catalyzedBenzimidazolesImportant pharmacophore
Palladium/Copper-catalyzedIndolesPrivileged structure in medicinal chemistry
Visible-light-drivenCarbazolesFound in natural products and pharmaceuticals

Integration with Activity-Directed Synthesis (ADS) Frameworks

Activity-Directed Synthesis (ADS) is a powerful strategy for the discovery of novel bioactive molecules without prior knowledge of the biological target. drugtargetreview.com In an ADS approach, a library of compounds is generated in situ and directly screened for a desired biological activity. The this compound scaffold is well-suited for integration into ADS frameworks.

The reactivity of the carbon-iodine bond allows for a variety of in situ coupling reactions, such as Suzuki, Sonogashira, or Heck couplings, to be performed in a high-throughput manner. By reacting this compound with a diverse set of building blocks under various reaction conditions, a large and structurally diverse library of compounds can be generated and screened simultaneously. This approach could accelerate the discovery of novel hits for challenging biological targets.

Exploration of Biological Mechanisms Beyond Initial Discoveries

While N-arylamides are known to exhibit a wide range of biological activities, including kinase inhibition, the specific biological targets and mechanisms of action of this compound and its derivatives remain largely unexplored. researchgate.netnih.govnih.govmdpi.commdpi.comnih.gov Future research should focus on elucidating the precise molecular targets and pathways modulated by these compounds.

Activity-based protein profiling (ABPP) could be a powerful tool in this endeavor. nih.govnih.govresearchgate.netstanford.edursc.org By designing activity-based probes derived from the this compound scaffold, researchers can identify the specific enzymes or receptors that these compounds interact with in a complex biological system. Once a target is identified, detailed mechanistic studies can be undertaken to understand how the compound modulates its function at a molecular level. This could involve structural biology techniques like X-ray crystallography or cryo-electron microscopy to visualize the compound bound to its target, as well as biochemical and cellular assays to probe the functional consequences of this interaction. Such studies are crucial for the rational design and optimization of more potent and selective therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.